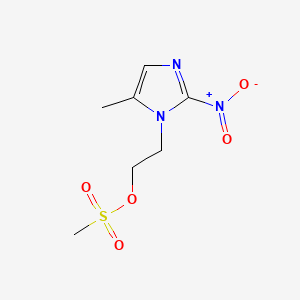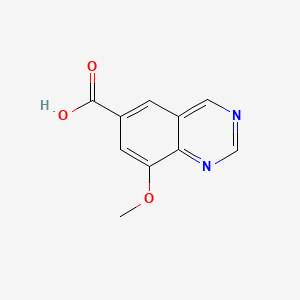
8-Methoxyquinazoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxyquinazoline-6-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O3. It is a derivative of quinazoline, a structure known for its wide range of biological activities and applications in medicinal chemistry . This compound features a quinazoline core substituted with a methoxy group at the 8th position and a carboxylic acid group at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyquinazoline-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes. These processes may utilize oxidizing agents such as potassium permanganate or chromic acid to achieve the desired transformation . The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxyquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde under appropriate conditions.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinazoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced derivatives (alcohols, aldehydes), and various substituted quinazoline compounds .
Applications De Recherche Scientifique
8-Methoxyquinazoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives with potential biological activities
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
Medicine: Quinazoline derivatives, including this compound, are investigated for their anticancer, antibacterial, and anti-inflammatory properties
Industry: The compound is utilized in the development of agrochemicals and functional materials due to its versatile chemical properties
Mécanisme D'action
The mechanism of action of 8-Methoxyquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The methoxy and carboxylic acid groups enhance the compound’s binding affinity and specificity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyquinoline-3-carboxylic acid: Similar in structure but with a quinoline core instead of quinazoline.
Quinazoline-3-carboxylic acid: Lacks the methoxy group, affecting its chemical properties and biological activities.
Uniqueness
8-Methoxyquinazoline-6-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the quinazoline core. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
8-methoxyquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-3-6(10(13)14)2-7-4-11-5-12-9(7)8/h2-5H,1H3,(H,13,14) |
Clé InChI |
HXYWCHDOQGCHPT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=CN=CN=C12)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)
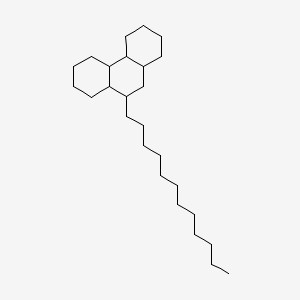

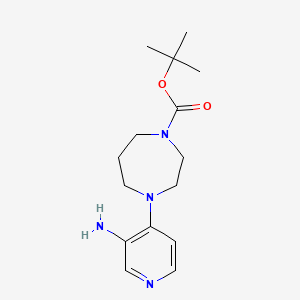
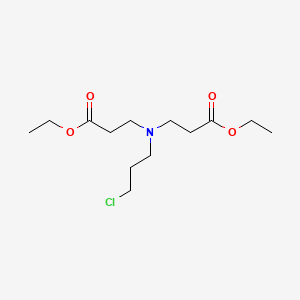
![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)
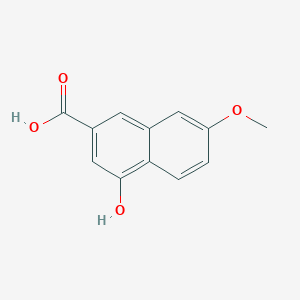

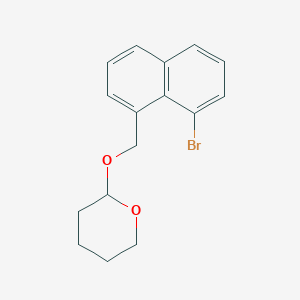
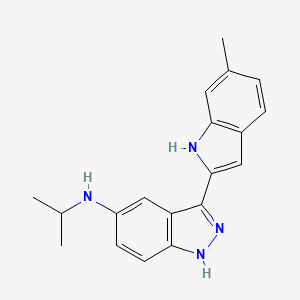
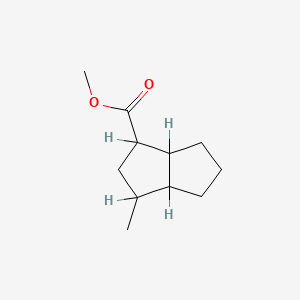
![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13937056.png)
